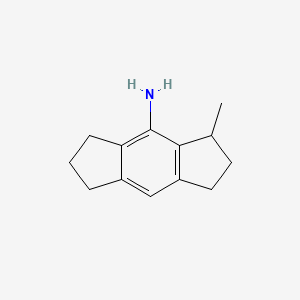

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Description

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine is a polycyclic amine derivative characterized by a partially hydrogenated indacene core substituted with a methyl group at position 3 and an amine group at position 2. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of its structural analogs (e.g., 8-methyl and 8-bromo derivatives) using Suzuki-Miyaura coupling or bromination protocols .

Properties

IUPAC Name |

3-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-8-5-6-10-7-9-3-2-4-11(9)13(14)12(8)10/h7-8H,2-6,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNHRSLGOLCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C1C(=C3CCCC3=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Ring Formation

The tricyclic framework is often constructed via Friedel-Crafts alkylation . Starting from indane derivatives, methyl groups are introduced at the 3-position using methyl-substituted acyl chlorides or alkyl halides. For example:

Nitration and Reduction

Key Data:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 3-methylpropionyl chloride, AlCl₃, CH₂Cl₂, 0°C | 65% | |

| 2 | H₂SO₄, 80°C, 6h | 78% | |

| 3 | HNO₃, CH₂Cl₂/Ac₂O, 0°C | 82% | |

| 4 | Pd/C, H₂, MeOH, RT | 85% |

Reductive Amination of Tricyclic Ketones

Ketone Synthesis

Reductive Amination

Key Data:

Direct Methylation of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine

Methylation Strategies

-

Eschweiler-Clarke Reaction : Treatment of the parent amine with formaldehyde and formic acid introduces a methyl group at the 3-position. This method is less common due to selectivity challenges.

-

Methyl Halides : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields the 3-methyl derivative, but over-alkylation risks require careful stoichiometry.

Key Data:

| Method | Reagents/Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Eschweiler-Clarke | HCOOH, HCHO, 100°C | 45% | Low | |

| Methyl Iodide | CH₃I, K₂CO₃, DMF, 50°C | 55% | Moderate |

Catalytic Hydrogenation of Nitriles

Cyano Intermediate Synthesis

Key Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Friedel-Crafts | High yields, scalable | Harsh acidic conditions | Industrial |

| Reductive Amination | Avoids nitro intermediates | Moderate yields | Lab-scale |

| Direct Methylation | Simple steps | Poor selectivity | Small-scale |

| Nitrile Hydrogenation | Excellent regioselectivity | Multi-step synthesis | Pilot-scale |

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms back to the amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Further hydrogenated amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine and its analogs:

Estimated based on 8-methyl analog; *Calculated from molecular formula C12H15N.

Key Findings:

Functional Groups: The difluoromethyl substituent in the 3-position enhances polarity and metabolic stability compared to methyl or bromo groups, making it suitable for pharmaceutical applications .

Synthetic Efficiency :

- Bromination (NBS/DCM) of the parent compound yields the 8-bromo derivative in 83% yield, while Suzuki coupling with methyl boronic acid produces the 8-methyl analog in 76% yield .

- The high purity (99%) of the 3-(difluoromethyl) analog suggests optimized purification protocols for pharmaceutical-grade synthesis .

Safety and Handling :

- The 8-bromo derivative poses risks of skin and eye irritation (H315/H319), necessitating stringent safety measures during handling . In contrast, the difluoromethyl analog requires sealed storage to maintain stability .

Therapeutic Potential: The 8-methyl analog is implicated in NLRP3 inflammasome inhibition, a pathway relevant to inflammatory diseases .

Biological Activity

3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS No. 2271392-87-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties and other pharmacological effects based on available research findings.

- Molecular Formula : C₁₃H₁₇N

- Molecular Weight : 187.28 g/mol

- InChI Key : HBBNHRSLGOLCPS-UHFFFAOYSA-N

- PubChem ID : 137453089

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial and fungal strains has been evaluated using standard methods.

Study Overview

A study conducted to assess the antimicrobial activity of synthesized compounds including this compound involved testing against both Gram-positive and Gram-negative bacteria as well as fungi. The following pathogens were included in the study:

| Pathogen | Type |

|---|---|

| Staphylococcus aureus | Gram-positive |

| Bacillus subtilis | Gram-positive |

| Escherichia coli | Gram-negative |

| Pseudomonas aeruginosa | Gram-negative |

| Candida albicans | Fungal |

| Aspergillus niger | Fungal |

Results

The compound demonstrated significant antibacterial and antifungal activities compared to standard antibiotics such as ciprofloxacin and fluconazole. The zones of inhibition were measured in millimeters (mm) after incubation periods of 24 and 48 hours.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 (against S. aureus) |

| Ciprofloxacin | 20 (against S. aureus) |

| Fluconazole | 18 (against C. albicans) |

The results indicate that while the compound showed promising activity against certain strains, it was less effective than the standard antibiotics tested.

The exact mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that its structure allows for interaction with bacterial cell membranes or interference with metabolic processes essential for microbial survival.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of similar compounds within the same chemical class:

- Synthesis and Evaluation : A series of derivatives of indacenamines were synthesized and evaluated for their antimicrobial activity. The study found that modifications to the chemical structure could enhance bioactivity.

- Comparative Analysis : In a comparative study involving various substituted indacenamines including 3-Methyl derivatives, it was observed that certain substitutions led to improved antibacterial properties against resistant strains.

Q & A

Q. How can researchers validate bioactivity data given potential impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.